REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:12]=[C:11]([CH2:13][CH3:14])[CH:10]=[C:9]2[C:4]=1[C:5](O)=[CH:6][C:7](=[O:15])[NH:8]2)[CH3:2].P(Cl)(Cl)([Cl:19])=O>>[Cl:19][C:5]1[C:4]2[C:9](=[CH:10][C:11]([CH2:13][CH3:14])=[N:12][C:3]=2[CH2:1][CH3:2])[NH:8][C:7](=[O:15])[CH:6]=1
|
Name
|
|
Quantity
|
17.6 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C2C(=CC(NC2=CC(=N1)CC)=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
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Type
|
TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
was removed by evaporation
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in concentrated hydrochloric acid (100 ml)
|
Type
|
ADDITION
|
Details
|
containing water (15 ml)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hour
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
The mixture was then diluted with water (500 ml)
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The solid was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(NC2=CC(=NC(=C12)CC)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |